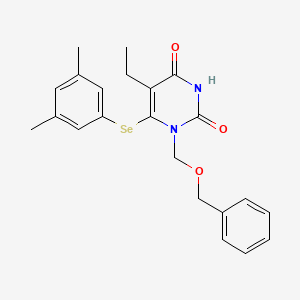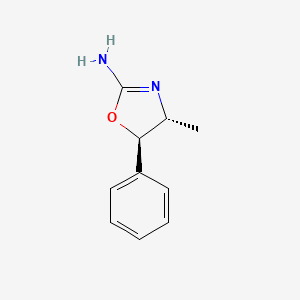
(4R,5R)-4-Methylaminorex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-4-Methylaminorex is a stimulant compound that belongs to the class of substituted oxazoline derivatives. It is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. The compound has gained attention in scientific research due to its structural similarity to other well-known stimulants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-Methylaminorex typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-1-phenylpropan-1-one with cyanogen bromide, followed by cyclization to form the oxazoline ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-4-Methylaminorex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring or the oxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its stimulant properties and potential therapeutic applications in treating conditions like attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the synthesis of other complex organic compounds and as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (4R,5R)-4-Methylaminorex involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its psychoactive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methamphetamine: Shares structural similarities and stimulant properties but differs in potency and duration of action.
Amphetamine: Another stimulant with a similar mechanism of action but distinct pharmacokinetic profile.
Phenmetrazine: A stimulant with comparable effects but different chemical structure.
Uniqueness
(4R,5R)-4-Methylaminorex is unique due to its specific stereochemistry, which influences its pharmacological effects and potency. Its oxazoline ring structure also sets it apart from other stimulants, contributing to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
10189-63-6 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(4R,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9+/m1/s1 |
Clé InChI |
LJQBMYDFWFGESC-APPZFPTMSA-N |
SMILES isomérique |
C[C@@H]1[C@H](OC(=N1)N)C2=CC=CC=C2 |
SMILES canonique |
CC1C(OC(=N1)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



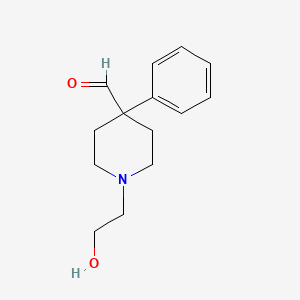
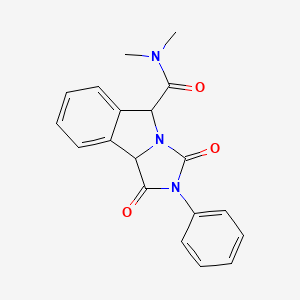
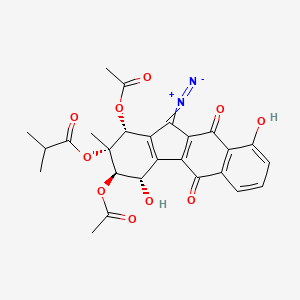

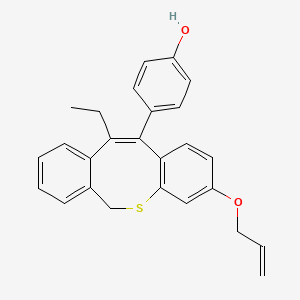
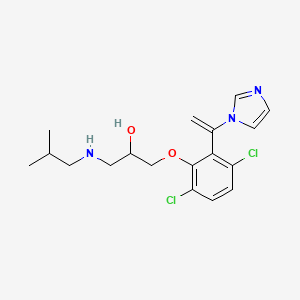
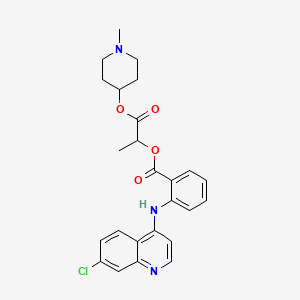

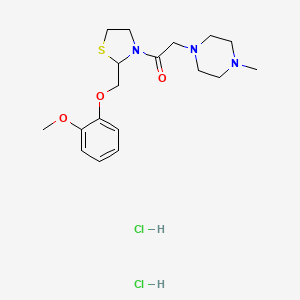
![2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B12751948.png)


